

HEPPSO: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HEPPSO**

Cat. No.: **B1196101**

[Get Quote](#)

An in-depth technical guide on **HEPPSO**, one of Good's buffers, tailored for researchers, scientists, and drug development professionals.

Introduction

HEPPSO, or N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), is a zwitterionic biological buffer that belongs to the group of "Good's buffers".^{[1][2]} Developed by Dr. Norman Good and his colleagues, these buffers are characterized by several properties that make them particularly suitable for biological and biochemical research. These include pKa values between 6 and 8, high water solubility, low permeability through biological membranes, minimal interaction with metal ions, and stability.^{[1][2]} This guide provides a detailed overview of **HEPPSO**, its properties, and its applications in various research fields.

Physicochemical Properties of HEPPSO

HEPPSO is valued for its performance in maintaining a stable pH in the physiological range. Its key properties are summarized below, with comparisons to other commonly used Good's buffers.

Quantitative Data Summary

Property	HEPPSO	HEPES	PIPES	MOPS
Molecular Weight (g/mol)	268.33	238.3	302.37	209.26
pKa at 25°C	7.85	7.48	6.76	7.20
Useful pH Range	7.1 – 8.5	6.8 – 8.2	6.1 – 7.5	6.5 – 7.9
d(pKa)/dT (°C ⁻¹)	-0.010	-0.014	-0.0085	-0.015
Metal Ion Binding	Forms complexes with Cu(II)	Negligible binding with most divalent cations	Forms radicals, not ideal for redox studies	Does not bind Cu(II)

Applications and Experimental Protocols

HEPPSO's characteristics make it a versatile buffer for a range of applications. Below are detailed protocols for key experiments where **HEPPSO** can be a suitable choice.

Mammalian Cell Culture

Maintaining a stable pH is critical for the growth and viability of mammalian cells in culture. While bicarbonate-based buffers are common, they require a controlled CO₂ environment. Zwitterionic buffers like HEPES and **HEPPSO** can provide additional buffering capacity, especially when cells are manipulated outside of a CO₂ incubator.[3][4][5][6]

Experimental Protocol: Supplementing Mammalian Cell Culture Medium with **HEPPSO**

- Preparation of **HEPPSO** Stock Solution (1 M):
 - Dissolve 26.83 g of **HEPPSO** powder in 80 mL of high-purity, deionized water.
 - Adjust the pH to 7.4 with 10 M NaOH while stirring.
 - Bring the final volume to 100 mL with deionized water.
 - Sterilize the solution by filtration through a 0.22 µm filter.
 - Store the stock solution at 4°C.

- Supplementing the Culture Medium:
 - To your basal medium (e.g., DMEM, RPMI-1640) already containing sodium bicarbonate, add the sterile 1 M **HEPPSO** stock solution to a final concentration of 10-25 mM.
 - For example, to prepare 500 mL of medium with 20 mM **HEPPSO**, add 10 mL of the 1 M **HEPPSO** stock solution.
 - Aseptically add other required supplements such as fetal bovine serum (FBS), antibiotics, and L-glutamine.
 - The complete medium is now ready for use in cell culture.
- Cell Culture Maintenance:
 - Culture your adherent or suspension cells according to your standard protocols, using the **HEPPSO**-supplemented medium.
 - Monitor cell morphology, viability, and proliferation as you would normally.

Rationale for using **HEPPSO** in this application: Like HEPES, **HEPPSO** provides robust pH control in the physiological range, which is crucial for sensitive cell lines or long experiments conducted outside of a CO₂ incubator. Its zwitterionic nature helps to maintain osmotic balance.

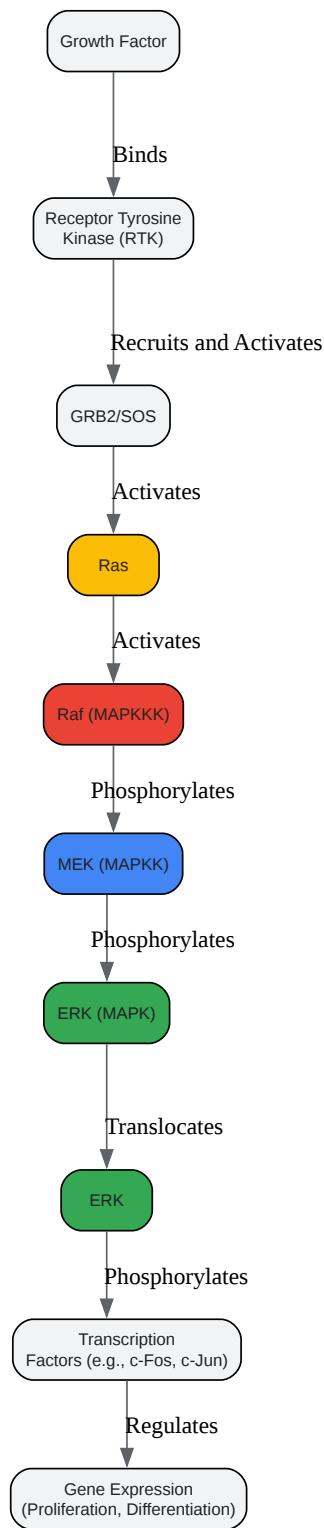
In Vitro Transcription (IVT)

In vitro transcription is a key technique for synthesizing RNA molecules from a DNA template. The efficiency and yield of the reaction are highly dependent on the buffer system, which must maintain an optimal pH and provide essential ions like Mg²⁺.^{[7][8]}

Experimental Protocol: In Vitro Transcription using a **HEPPSO**-based Buffer

- Preparation of 10X IVT Buffer (pH 7.6):
 - 400 mM **HEPPSO**-NaOH
 - 300 mM MgCl₂

- 10 mM DTT
- 20 mM Spermidine
- Prepare with nuclease-free water and store in aliquots at -20°C.
- IVT Reaction Assembly (20 µL reaction):
 - On ice, combine the following in a nuclease-free microcentrifuge tube:
 - 2 µL of 10X IVT Buffer
 - 2 µL of 100 mM ATP
 - 2 µL of 100 mM GTP
 - 2 µL of 100 mM CTP
 - 2 µL of 100 mM UTP
 - 1 µg of linearized DNA template
 - 1 µL of RNase Inhibitor (40 U/µL)
 - 2 µL of T7 RNA Polymerase (50 U/µL)
 - Nuclease-free water to a final volume of 20 µL.
- Incubation:
 - Mix the components gently by pipetting.
 - Incubate the reaction at 37°C for 2 hours.
- DNase Treatment and RNA Purification:
 - Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes to remove the DNA template.

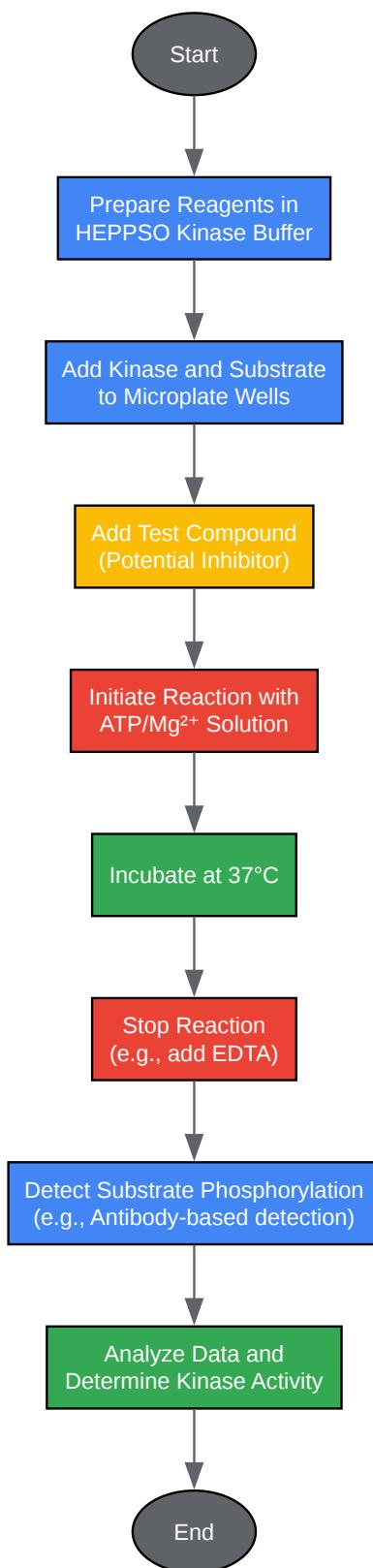

- Purify the synthesized RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation.

Rationale for using **HEPPSO** in this application: Studies have shown that HEPES-based buffers can lead to higher mRNA yields in IVT reactions compared to Tris-based buffers.^[7] **HEPPSO**, with a similar pKa to HEPES, can be an effective alternative, providing stable pH control in the optimal range for T7 RNA polymerase activity.

Signaling Pathways and Experimental Workflows

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.^{[9][10][11]} In vitro kinase assays are often used to study the activity of specific kinases within this pathway and to screen for potential inhibitors. The choice of buffer is critical to ensure optimal enzyme activity and prevent interference with the assay.

MAPK Signaling Pathway Overview



[Click to download full resolution via product page](#)

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

The following workflow outlines a typical in vitro kinase assay to measure the activity of a kinase, such as MEK or ERK, in a **HEPPSO**-buffered system.

[Click to download full resolution via product page](#)

Caption: A general workflow for an in vitro kinase assay.

Conclusion

HEPPSO is a valuable member of the Good's buffers series, offering excellent pH control in the physiological range. Its specific properties, including its pKa, low temperature sensitivity, and zwitterionic nature, make it a suitable choice for a variety of applications in biological and biochemical research, from cell culture to enzymatic assays. As with any buffer, it is important for researchers to consider its potential interactions, such as the known complex formation with copper ions, and to select the most appropriate buffer for their specific experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detrimental effect of zwitterionic buffers on lysosomal homeostasis in cell lines and iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The components of the cell culture medium: HEPES - Cellculture2 [cellculture2.altervista.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biorbyt.com [biorbyt.com]
- 10. MAPK signaling pathway | Affinity Biosciences [affbiotech.com]
- 11. raybiotech.com [raybiotech.com]
- To cite this document: BenchChem. [HEPPSO: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1196101#is-heppso-considered-one-of-good-s-buffers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com